molecular formula C13H8BrNO B11846188 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile CAS No. 374926-06-4

3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile

Cat. No.: B11846188
CAS No.: 374926-06-4
M. Wt: 274.11 g/mol
InChI Key: KNKXWAFGUFYKOB-UHFFFAOYSA-N
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Description

3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring, a nitrile group, and a ketone group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the bromination of naphthalene to form 4-bromonaphthalene, followed by a Friedel-Crafts acylation reaction to introduce the oxopropanenitrile group.

  • Bromination of Naphthalene

      Reagents: Naphthalene, bromine

      Conditions: The reaction is typically carried out in the presence of a Lewis acid catalyst such as iron(III) bromide at room temperature.

  • Friedel-Crafts Acylation

      Reagents: 4-Bromonaphthalene, acyl chloride (such as malonyl chloride), aluminum chloride

      Conditions: The reaction is conducted under anhydrous conditions at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Typically carried out in acidic or basic aqueous solutions.

  • Reduction: : Reduction of the nitrile group to form primary amines.

      Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

      Conditions: Conducted under anhydrous conditions or in the presence of a solvent like tetrahydrofuran.

  • Substitution: : The bromine atom can be substituted with other functional groups.

      Reagents: Nucleophiles such as sodium methoxide, sodium ethoxide

      Conditions: Carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-(4-Bromonaphthalen-1-yl)-3-oxopropanoic acid

    Reduction: 3-(4-Bromonaphthalen-1-yl)-3-aminopropanenitrile

    Substitution: 3-(4-Methoxynaphthalen-1-yl)-3-oxopropanenitrile

Scientific Research Applications

3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the nitrile group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloronaphthalen-1-yl)-3-oxopropanenitrile
  • 3-(4-Fluoronaphthalen-1-yl)-3-oxopropanenitrile
  • 3-(4-Iodonaphthalen-1-yl)-3-oxopropanenitrile

Comparison

3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions. The bromine atom’s size and electron-withdrawing effects can also affect the compound’s biological activity and binding affinity to molecular targets.

Properties

CAS No.

374926-06-4

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

3-(4-bromonaphthalen-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C13H8BrNO/c14-12-6-5-11(13(16)7-8-15)9-3-1-2-4-10(9)12/h1-6H,7H2

InChI Key

KNKXWAFGUFYKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CC#N

Origin of Product

United States

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